molecular formula C13H8BrIO B1292214 3'-Bromo-2-iodobenzophenone CAS No. 890098-10-9

3'-Bromo-2-iodobenzophenone

Cat. No.: B1292214
CAS No.: 890098-10-9
M. Wt: 387.01 g/mol
InChI Key: VCSDHYXPVVIOCX-UHFFFAOYSA-N
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Description

3’-Bromo-2-iodobenzophenone is an organic compound with the molecular formula C13H8BrIO and a molecular weight of 387.01 g/mol. This compound is primarily used in research settings and is known for its versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of 3’-Bromo-2-iodobenzophenone typically involves the use of halogenation reactions. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like N-methyl-2-pyrrolidone (NMP) . Industrial production methods may vary, but they generally follow similar principles of halogenation and coupling reactions.

Chemical Reactions Analysis

3’-Bromo-2-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo these reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Major products formed from these reactions include complex organic molecules like 3-Bromo-2-phenylbenzofuran.

Scientific Research Applications

3’-Bromo-2-iodobenzophenone has several scientific research applications:

    Synthesis of Complex Organic Compounds: It serves as a precursor in the synthesis of various complex organic molecules, demonstrating its versatility in creating pharmacologically relevant structures.

    Development of Anticancer Agents: Research into bromophenol derivatives has highlighted their potential in anticancer applications, showing significant inhibitory effects on cancer cell proliferation.

    Antioxidant Activity: Bromophenol derivatives exhibit potent antioxidant activity, making them useful in developing treatments or supplements to combat oxidative stress.

    Enzyme Inhibition for Therapeutic Applications: Synthesized bromophenols have shown potential as inhibitors of key enzymes like acetylcholinesterase, suggesting their utility in treating neurodegenerative diseases such as Alzheimer’s.

    Labeling Compounds for Imaging Studies: Benzophenone-based labeling compounds derived from this compound facilitate comparative imaging studies, aiding in the advancement of diagnostic imaging technologies.

Mechanism of Action

The mechanism of action of 3’-Bromo-2-iodobenzophenone involves its role as a precursor in various chemical reactions. It participates in cross-coupling reactions to form complex organic molecules, which can then exert biological effects. For instance, bromophenol derivatives can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS)-mediated pathways and the deactivation of the PI3K/Akt signaling pathway.

Comparison with Similar Compounds

3’-Bromo-2-iodobenzophenone can be compared with other halogenated benzophenones, such as:

  • 3’-Bromo-2-chlorobenzophenone
  • 3’-Bromo-2-fluorobenzophenone
  • 3’-Bromo-2-methylbenzophenone

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both bromine and iodine in 3’-Bromo-2-iodobenzophenone makes it particularly versatile for cross-coupling reactions, highlighting its uniqueness.

Properties

IUPAC Name

(3-bromophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSDHYXPVVIOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641496
Record name (3-Bromophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-10-9
Record name (3-Bromophenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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